3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane
Description
This compound is a heavily benzylated oxane derivative with a unique substitution pattern: benzyloxy groups at positions 3, 4, and 5; a benzyloxymethyl group at position 2; and a benzylsulfanyl (S-benzyl) moiety at position 5. The structure suggests its role as a protected intermediate in synthesizing C-glycoside analogs or thiopyran derivatives. The benzyl groups enhance lipophilicity and stability, while the sulfur atom at position 6 introduces distinct electronic and reactivity profiles compared to oxygen-based analogs .
Properties
IUPAC Name |
2-benzylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42O5S/c1-6-16-32(17-7-1)26-42-30-37-38(43-27-33-18-8-2-9-19-33)39(44-28-34-20-10-3-11-21-34)40(45-29-35-22-12-4-13-23-35)41(46-37)47-31-36-24-14-5-15-25-36/h1-25,37-41H,26-31H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXUYMYRDMAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the introduction of benzyloxy and benzylsulfanyl groups. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification methods such as column chromatography and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylsulfanyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activities and metabolic pathways. The benzyloxy groups can be modified to attach fluorescent tags for imaging studies.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure allows for the exploration of its interactions with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure can impart desirable properties such as increased stability and reactivity to the resulting materials.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Features and Substitution Patterns
- Compound 35 (from ): A flavone-derived ester with multiple benzyloxy groups and a benzyloxybenzoate side chain. Unlike the target compound, it lacks sulfur substitution and features a chromen-4-one core. The presence of ester linkages in Compound 35 contrasts with the thioether linkage in the target compound, which may influence hydrolytic stability .
- Synthetic C-glycoside analogs (from ): These include compounds like 2-((2S,3S,4R,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran. While structurally similar in benzyl protection, these analogs lack the sulfur substituent and instead retain oxygen-based functional groups, leading to differences in hydrogen-bonding capacity and polarity .
2.3 Physical and Chemical Properties
Biological Activity
3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane, also known by its CAS number 53269-95-7, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including data from relevant studies and case analyses.
Chemical Structure and Properties
The molecular formula of 3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane is , with a molecular weight of approximately 646.83 g/mol. Its structure features multiple benzyloxy groups and a benzylthio moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to 3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane. For instance, related benzofuran derivatives have demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. These compounds were shown to suppress cell proliferation and migration by downregulating key proteins involved in the epithelial-mesenchymal transition (EMT), such as integrin α7 and MMP-9 .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| BMBF | Huh7 | 38.15 | Downregulation of integrin α7 and MMP-9 |
| BMBF | PLC/PRF/5 | - | Inhibition of EMT markers |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. Some derivatives exhibit selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The structure–activity relationship indicates that modifications in the chemical structure can enhance or diminish antimicrobial efficacy .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoxazole Derivative | Bacillus subtilis | 32 μg/mL |
| Benzoxazole Derivative | Candida albicans | 16 μg/mL |
Case Studies
- Hepatocellular Carcinoma Study : A study on the effects of BMBF showed that treatment significantly inhibited Huh7 cell migration at non-cytotoxic concentrations. The mechanism involved the suppression of integrin α7 expression and the downstream signaling pathways FAK/AKT .
- Antimicrobial Screening : A series of benzoxazole derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results indicated that only a subset demonstrated significant activity, highlighting the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
